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Compound of Interest

Compound Name: Voxilaprevir

Cat. No.: B611707

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and
pharmacological properties of Voxilaprevir (GS-9857), a potent, pangenotypic inhibitor of the
hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) protease. This document is
intended for researchers, scientists, and professionals involved in drug development and
antiviral therapy.

Chemical Identity and Structure

Voxilaprevir is a complex macrocyclic molecule with the systematic IUPAC name
(1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-(Difluoromethyl)-1-{[(1-
methylcyclopropyl)sulfonyljcarbamoyl}cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-
methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-4,11,23,26-
tetraazapentacyclo[24.2.1.03,12,0°,1°,018 29|nonacosa-3(12),4,6,8,10-pentaene-27-
carboxamide[1]. Its chemical formula is CaoHs2FaNeOsS, with a molecular weight of 868.94
g/mol [1][2].

Table 1: Chemical Identifiers of Voxilaprevir

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b611707?utm_src=pdf-interest
https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.researchgate.net/publication/328427953_Rapid_bioanalytical_LC-MSMS_method_for_the_simultaneous_determination_of_sofosbuvir_and_velpatasvir_in_human_plasma-application_to_a_pharmacokinetic_study_in_Egyptian_volunteers
https://www.researchgate.net/publication/328427953_Rapid_bioanalytical_LC-MSMS_method_for_the_simultaneous_determination_of_sofosbuvir_and_velpatasvir_in_human_plasma-application_to_a_pharmacokinetic_study_in_Egyptian_volunteers
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2017/209195Orig1s000ClinPharmR.pdf
https://www.benchchem.com/product/b611707?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
(1R,18R,20R,24S,27S,28S)-N-[(1R,2R)-2-
(Difluoromethyl)-1-{[(1-
methylcyclopropyl)sulfonyljcarbamoyl}cycloprop
yl]-28-ethyl-13,13-difluoro-7-methoxy-24-(2-
IUPAC Name

methyl-2-propanyl)-22,25-dioxo-2,21-dioxa-
4,11,23,26-
tetraazapentacyclo[24.2.1.03,12,0°,10,018 20| nonac
o0sa-3(12),4,6,8,10-pentaene-27-carboxamide[1]

Chemical Formula CaoHs2FaNeOsS[1][2]

Molecular Weight 868.94 g/mol [1][2]

CAS Number 1535212-07-7[1]
CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C

SMILES @@]3(C[C@HI3C(F)F)C(=O)NS(=0)

(=0)C4(CC4)C)C(=0)--INVALID-LINK--C(C)
(©)cl1]

Physicochemical Properties

Voxilaprevir is described as a white to light brown solid[3]. Based on its high apparent

permeability and low solubility, it is classified as a Biopharmaceutics Classification System

(BCS) Class 2 drug.

Table 2: Physicochemical Properties of Voxilaprevir

Property

Value

Source

Water Solubility

Practically insoluble (<0.1
mg/mL) below pH 6.8[3]

TGA Product Information

pKa (Strongest Acidic) 3.74 Predicted (Chemaxon)

pKa (Strongest Basic) -0.84 Predicted (Chemaxon)
LogP 3.98 Predicted (ALOGPS)
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Pharmacokinetic Profile

Voxilaprevir is orally bioavailable and its absorption is significantly enhanced when
administered with food. It is highly bound to plasma proteins and is primarily metabolized by
cytochrome P450 enzymes.

Table 3: Pharmacokinetic Properties of Voxilaprevir

Parameter Value Condition/Note
Absorption
Tmax 4 hours Post-dose

AUC and Cmax increased by

Effect of Food 112-435% and 147-680%, Taken with food
respectively

Distribution

Plasma Protein Binding >99% Human plasma

Metabolism

Primary Metabolizing Enzyme CYP3A4

Minor Metabolizing Enzymes CYP1A2, CYP2CS8

Excretion
] o - ) ~40% of a dose eliminated as
Major Route of Elimination Biliary excretion ]
parent drug in feces
Elimination in Urine No drug detected

Elimination Half-life

Plasma Half-life ~33 hours

Mechanism of Action and In Vitro Activity

Voxilaprevir is a direct-acting antiviral (DAA) agent that acts as a noncovalent, reversible
inhibitor of the HCV NS3/4A protease[3]. This enzyme is crucial for the proteolytic cleavage of
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the HCV polyprotein, a process essential for viral replication. By blocking this protease,
Voxilaprevir prevents the maturation of viral proteins and disrupts the formation of the viral
replication complex.

Voxilaprevir Mechanism of Action
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Figure 1: Mechanism of action of Voxilaprevir in inhibiting HCV replication.

Voxilaprevir demonstrates potent pangenotypic activity against various HCV genotypes in in
vitro replicon assays.
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Table 4: In Vitro Activity of Voxilaprevir against HCV Genotypes

HCV Genotype Ki (pM) ECso (nM)

1b

38 0.33-3.3

3a

66 3.7

la

3.9

2a

2b

4a

5a

6a

Other Genotypes (replicon

assays)

0.33-6.6

Experimental Protocols

Quantification of Voxilaprevir in Human Plasma by LC-
MS/MS

Objective: To determine the concentration of Voxilaprevir in human plasma samples for

pharmacokinetic studies.

Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method is employed.
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Figure 2: Workflow for the bioanalytical quantification of Voxilaprevir.
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Protocol:

e Sample Preparation:

[¢]

Thaw plasma samples at room temperature.

[¢]

To 100 pL of plasma, add an internal standard solution.

[e]

Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile).

o

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

[¢]

Transfer the supernatant to a clean tube for analysis.

o Chromatographic Separation:

o Inject an aliquot of the supernatant onto a reverse-phase C18 column (e.g., UPLC BEH
C18).

o Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,
0.1% formic acid in water) and an organic component (e.g., acetonitrile).

e Mass Spectrometric Detection:

o Perform detection using a tandem mass spectrometer equipped with an electrospray
ionization (ESI) source operating in positive ion mode.

o Monitor the specific precursor-to-product ion transitions for Voxilaprevir and the internal
standard in Multiple Reaction Monitoring (MRM) mode.

¢ Quantification:

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the nominal concentration of the calibration standards.

o Determine the concentration of Voxilaprevir in the plasma samples by interpolating their
peak area ratios from the calibration curve.
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In Vitro HCV NS3/4A Protease Inhibition Assay

Objective: To determine the inhibitory activity of Voxilaprevir against the HCV NS3/4A
protease.

Methodology: A biochemical assay using a fluorogenic substrate is a common method.
Protocol:

o Reagents and Materials:

[¢]

Recombinant HCV NS3/4A protease (for the desired genotype).

[e]

A fluorogenic peptide substrate that is cleaved by the NS3/4A protease, resulting in an
increase in fluorescence.

o

Assay buffer.

[e]

Voxilaprevir stock solution of known concentration.

o

A microplate reader capable of measuring fluorescence.

e Assay Procedure:

[e]

Prepare serial dilutions of Voxilaprevir in the assay buffer.

o In a microplate, add the assay buffer, the NS3/4A protease, and the different
concentrations of Voxilaprevir.

o Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
o Initiate the reaction by adding the fluorogenic substrate.

o Monitor the increase in fluorescence over time at an appropriate excitation and emission
wavelength.

o Data Analysis:

o Calculate the initial reaction rates from the fluorescence data.
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o Plot the percentage of inhibition against the logarithm of the Voxilaprevir concentration.

o Determine the ICso value (the concentration of inhibitor that causes 50% inhibition of the
enzyme activity) by fitting the data to a suitable dose-response curve.

o The inhibition constant (Ki) can be determined from the ICso value and the substrate
concentration relative to the Michaelis constant (Km) of the enzyme for the substrate.

Conclusion

Voxilaprevir is a highly potent and pangenotypic inhibitor of the HCV NS3/4A protease with a
well-characterized chemical structure and pharmacokinetic profile. Its mechanism of action,
involving the disruption of viral replication, makes it a critical component of combination
therapies for chronic hepatitis C infection. The experimental protocols outlined in this guide
provide a framework for the continued study and evaluation of this important antiviral agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611707?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

